molecular formula C16H18FNO4S B2526718 3-fluoro-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzenesulfonamide CAS No. 1788558-48-4

3-fluoro-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzenesulfonamide

Cat. No.: B2526718
CAS No.: 1788558-48-4
M. Wt: 339.38
InChI Key: RWOAIOVNLASTOO-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H18FNO4S and its molecular weight is 339.38. The purity is usually 95%.
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Scientific Research Applications

Electrophilic Fluorination

3-fluoro-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzenesulfonamide may be related to the class of compounds involved in electrophilic fluorination reactions. A study introduced N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI) as a novel electrophilic fluorinating agent. NFBSI, with its sterically demanding structure, significantly improves the enantioselectivity of products in catalyzed enantioselective fluorination reactions compared to similar compounds (Yasui et al., 2011).

Cyclooxygenase-2 Inhibition

The compound might also share structural similarities with molecules designed to inhibit cyclooxygenase-2 (COX-2), a key enzyme in inflammation and pain pathways. One study synthesized a series of 1,5-diarylpyrazoles with a substituted benzenesulfonamide moiety, demonstrating selective COX-2 inhibition. Among these, a compound with a fluorine substitution showed promising anti-inflammatory activity in vivo, indicating the potential of fluorinated benzenesulfonamides in therapeutic applications (Pal et al., 2003).

Antitumor Activity

In cancer research, substituted benzenesulfonamides have been explored for their antitumor properties. A study synthesized a series of new 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides, showing that some compounds, especially those with methoxy and fluorine substitutions, exhibited notable cytotoxic activities. These findings highlight the potential of such compounds in developing new anticancer therapies (Gul et al., 2016).

Cerebral Vasospasm Prevention

Benzenesulfonamide derivatives have also been investigated for their ability to prevent cerebral vasospasm, a serious complication following subarachnoid hemorrhage. One study using endothelin receptor antagonists with a benzenesulfonamide moiety showed effectiveness in reducing the constriction of cerebral arteries in a rabbit model, suggesting a potential application in treating human patients suffering from this condition (Zuccarello et al., 1996).

Material Science

In the field of material science, fluorinated benzenesulfonamides have contributed to the development of novel copolymers with specific properties. Research on copolymerization with styrene has led to materials with unique thermal and physical characteristics, suitable for advanced applications in technology and industry (Kharas et al., 2017).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context, such as its use in a biological or chemical system .

Safety and Hazards

Based on similar compounds, this compound could be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation .

Properties

IUPAC Name

3-fluoro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO4S/c1-21-15-9-4-3-8-14(15)16(22-2)11-18-23(19,20)13-7-5-6-12(17)10-13/h3-10,16,18H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWOAIOVNLASTOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CNS(=O)(=O)C2=CC=CC(=C2)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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